CTCE-9908 - 1030384-98-5

CTCE-9908

Catalog Number: EVT-242658
CAS Number: 1030384-98-5
Molecular Formula: C86H147N27O23
Molecular Weight: 1927.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CTCE-9908 is a synthetic peptide analog of the chemokine stromal cell-derived factor 1 (SDF-1), also known as CXCL12. [, ] Chemokines are a family of small signaling proteins that play a crucial role in cell migration and trafficking, particularly in the immune and hematopoietic systems. [] CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4, meaning it binds to the receptor and blocks the binding of its natural ligand, CXCL12. [, ] This interaction disrupts the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. [, , ] CTCE-9908 is a valuable research tool for studying the role of the CXCL12/CXCR4 axis in these processes and for exploring its potential as a therapeutic target.

Stromal cell-derived factor-1α (SDF-1α)

  • Compound Description: Stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is a chemokine that plays a crucial role in hematopoietic cell trafficking and stem cell homing. It is the sole natural ligand for the CXCR4 receptor. [, , , , , , , ]
  • Relevance: SDF-1α is directly relevant to CTCE-9908 because CTCE-9908 is a peptide analog of SDF-1α's N-terminal. This structural similarity allows CTCE-9908 to act as a competitive antagonist of the CXCR4 receptor, blocking the binding and downstream signaling of SDF-1α. [, , , , ]

CTCE-0214

  • Compound Description: CTCE-0214 is a peptide agonist of the CXCR4 receptor. []

AMD3100 (Plerixafor)

  • Compound Description: AMD3100, also known as Plerixafor, is a small molecule antagonist of the CXCR4 receptor used clinically to mobilize hematopoietic stem cells. [, , , ]
  • Relevance: AMD3100 shares the same mechanism of action as CTCE-9908, both acting as CXCR4 antagonists. They compete with SDF-1α for binding to the CXCR4 receptor, thereby inhibiting its downstream signaling. [, , ]

AMD3465

  • Compound Description: AMD3465 is a small molecule antagonist of the CXCR4 receptor. [, ]
  • Relevance: AMD3465, like CTCE-9908, acts as a CXCR4 antagonist, blocking the binding of SDF-1α to the receptor and inhibiting its downstream signaling. [, ]

AMD11070

  • Compound Description: AMD11070 is a small molecule antagonist of the CXCR4 receptor. []
  • Relevance: AMD11070 is another example of a small molecule antagonist of CXCR4, similar to CTCE-9908, which competes with SDF-1α for binding to the CXCR4 receptor, thus preventing its activation and downstream signaling. []

IT1t

  • Compound Description: IT1t is a small molecule antagonist of the CXCR4 receptor. []
  • Relevance: Similar to CTCE-9908, IT1t demonstrates antagonistic activity against the CXCR4 receptor by inhibiting the binding of SDF-1α and its subsequent signaling. []

T22

  • Compound Description: T22 is a peptide analog and antagonist of the CXCR4 receptor. [, ]
  • Relevance: T22 is structurally similar to CTCE-9908, being a peptide antagonist of CXCR4, and acts by competing with SDF-1α for receptor binding, thereby preventing CXCR4 activation. [, ]

T140

  • Compound Description: T140 is a peptide analog and antagonist of the CXCR4 receptor. []
  • Relevance: T140 is a peptide analog of CXCR4, similar to CTCE-9908, that competes with SDF-1α for binding to CXCR4, preventing the receptor's activation. []

TC14012

  • Compound Description: TC14012 is a peptide analog and antagonist of the CXCR4 receptor. []
  • Relevance: TC14012, a peptide analog similar to CTCE-9908, acts as a competitive antagonist of CXCR4, blocking SDF-1α binding and inhibiting receptor activation. []

WZ811

  • Compound Description: WZ811 is a compound with reported, albeit weak, antagonist activity against the CXCR4 receptor. []
  • Relevance: WZ811, despite its weaker activity compared to CTCE-9908, is categorized as a CXCR4 antagonist. This classification suggests a shared ability to interfere with the SDF-1α/CXCR4 signaling axis. []

Me6TREN

  • Compound Description: Me6TREN is a compound that exhibits minimal antagonist activity against the CXCR4 receptor. []
  • Relevance: Although demonstrating only weak activity, Me6TREN is classified as a CXCR4 antagonist, similar to CTCE-9908. This shared characteristic suggests a potential to inhibit the SDF-1α/CXCR4 signaling pathway. []

Gambogic acid

  • Compound Description: Gambogic acid is a natural product that displays minimal antagonist activity against the CXCR4 receptor. []
  • Relevance: Though exhibiting weak antagonist activity compared to CTCE-9908, Gambogic acid is grouped as a CXCR4 antagonist. This categorization suggests its potential to interfere with the signaling of the SDF-1α/CXCR4 axis. []

D(KLAKLAK)2

  • Compound Description: D(KLAKLAK)2 is the D-form of a proapoptotic peptide. []
  • Relevance: D(KLAKLAK)2 is a component of the CXCR4-targeted antitumor peptidomimetic CTCE-KLAK, which also incorporates CTCE-9908. Unlike CTCE-9908, D(KLAKLAK)2 alone does not exhibit cytotoxicity. []

CXCR4-KLA

  • Compound Description: CXCR4-KLA is a cytotoxic peptide designed to selectively target the cell-surface CXCR4 receptor. []
Overview

CTCE 9908 is a synthetic peptide compound that acts as an antagonist to the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune response and cell migration, and plays a significant role in cancer metastasis. By inhibiting the interaction between CXCR4 and its ligand, CXC chemokine ligand 12 (CXCL12), CTCE 9908 has shown potential in reducing the metastatic spread of various cancers, including breast cancer and melanoma .

Source

CTCE 9908 was developed through a series of modifications to cyclic peptides derived from natural chemokines. The design aimed to enhance specificity and potency against CXCR4 while minimizing side effects associated with other treatments. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in cancer treatment .

Classification

CTCE 9908 belongs to the class of chemokine receptor antagonists. More specifically, it is categorized as a peptide-based antagonist targeting the CXCR4 receptor, which is implicated in tumor growth and metastasis .

Synthesis Analysis

Methods

The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The final product undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and characterization via mass spectrometry .

Technical Details

  • Starting Materials: The synthesis begins with protected amino acids that are deprotected and coupled in a stepwise manner.
  • Purification: After synthesis, CTCE 9908 is purified using RP-HPLC to achieve a purity greater than 95%.
  • Characterization: The identity of the synthesized compound is confirmed through mass spectrometry, ensuring that the molecular weight corresponds with the expected value for CTCE 9908.
Molecular Structure Analysis

Structure

CTCE 9908 has a complex structure characterized by multiple amino acids arranged in a specific sequence that facilitates its binding to CXCR4. The sequence is KGVSLSYR-K-RYSLSVGK, where specific residues are crucial for receptor interaction .

Data

  • Molecular Weight: Approximately 1,300 Da.
  • Peptide Length: Composed of 14 amino acids.
  • Structural Features: Contains disulfide bridges that stabilize its conformation, enhancing its biological activity.
Chemical Reactions Analysis

Reactions

CTCE 9908 primarily functions through competitive inhibition of CXCL12 binding to CXCR4. This interaction prevents downstream signaling pathways that facilitate tumor cell migration and proliferation .

Technical Details

  • Binding Affinity: CTCE 9908 exhibits high affinity for CXCR4, effectively competing with CXCL12.
  • In Vitro Studies: Laboratory studies demonstrate that treatment with CTCE 9908 significantly reduces calcium mobilization in cells stimulated by CXCL12, indicating effective blockade of receptor activation .
Mechanism of Action

Process

The mechanism by which CTCE 9908 exerts its effects involves blocking the CXCL12/CXCR4 signaling pathway. By inhibiting this pathway, CTCE 9908 disrupts the communication necessary for cancer cells to migrate and invade surrounding tissues.

Data

  • Calcium Mobilization Assays: Results show reduced intracellular calcium levels upon treatment with CTCE 9908, confirming its role as an antagonist .
  • Cell Proliferation Studies: In various cancer cell lines, CTCE 9908 has been shown to decrease proliferation rates significantly when compared to untreated controls .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but may require careful handling due to potential degradation over time.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels.
Applications

CTCE 9908 has several promising applications in scientific research and therapeutic development:

  • Cancer Treatment: It is being investigated as a potential treatment for various cancers due to its ability to inhibit metastasis through CXCR4 blockade.
  • Combination Therapies: Preliminary studies suggest enhanced efficacy when used in combination with other chemotherapeutic agents like paclitaxel and docetaxel .
  • Research Tool: As a specific CXCR4 antagonist, CTCE 9908 serves as a valuable tool for studying the role of chemokines in cancer biology and developing new therapeutic strategies.

Properties

CAS Number

1030384-98-5

Product Name

CTCE 9908

IUPAC Name

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C86H147N27O23

Molecular Weight

1927.3 g/mol

InChI

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1

InChI Key

VUYRSKROGTWHDC-HZGLMRDYSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in water

Synonyms

L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-;L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.